Ptpn22-IN-1 -

Ptpn22-IN-1

Catalog Number: EVT-8350272
CAS Number:
Molecular Formula: C26H21N3O5
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ptpn22-IN-1 is classified as a small molecule inhibitor. It was developed through structure-based drug design, focusing on the catalytic domain of PTPN22 to effectively inhibit its phosphatase activity. The compound's design aims to selectively target the active site of PTPN22, thus modulating its role in immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ptpn22-IN-1 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that provide the necessary functional groups for the desired biological activity.
  2. Reactions: The synthetic pathway typically includes:
    • Coupling Reactions: To form the core structure of the inhibitor.
    • Functionalization: Introducing specific substituents that enhance potency and selectivity towards PTPN22.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing.

The detailed synthetic route often involves multiple reaction conditions, including temperature control and solvent choice, which are critical for achieving optimal yields and purity.

Molecular Structure Analysis

Structure and Data

Ptpn22-IN-1 features a specific molecular structure designed for binding to the active site of PTPN22. Key structural components include:

  • Core Framework: Typically a heterocyclic or aromatic system that provides rigidity and stability.
  • Functional Groups: Specific moieties that interact with amino acid residues in the active site of PTPN22, enhancing binding affinity.

The molecular formula and weight are critical data points, along with three-dimensional structural representations derived from X-ray crystallography or computational modeling, which reveal how the compound interacts with its target.

Chemical Reactions Analysis

Reactions and Technical Details

Ptpn22-IN-1 undergoes specific chemical reactions during its interaction with PTPN22:

  1. Enzyme Inhibition: The compound binds to the catalytic site of PTPN22, preventing substrate access and subsequent dephosphorylation reactions.
  2. Kinetics: Kinetic studies typically measure the inhibition constant (Ki) and determine whether the inhibition is competitive or non-competitive based on substrate concentration variations.

These reactions are vital for understanding how effectively Ptpn22-IN-1 can modulate immune responses by altering T-cell signaling pathways.

Mechanism of Action

Process and Data

The mechanism of action of Ptpn22-IN-1 involves:

  1. Binding: The compound selectively binds to the active site of PTPN22.
  2. Inhibition of Phosphatase Activity: By occupying this site, it inhibits the dephosphorylation of key substrates involved in T-cell activation.
  3. Impact on Immune Response: This inhibition leads to enhanced T-cell receptor signaling, promoting T-cell activation and potentially ameliorating symptoms in autoimmune diseases.

Quantitative data from enzymatic assays provide insights into the efficacy of Ptpn22-IN-1 in modulating these pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ptpn22-IN-1 exhibits several important physical and chemical properties:

  • Molecular Weight: Typically within a range suitable for small molecules (e.g., 300-500 g/mol).
  • Solubility: Solubility profiles are essential for determining bioavailability; often assessed in various solvents.
  • Stability: Stability studies under different pH levels and temperatures help predict shelf-life and storage conditions.

These properties are crucial for formulating the compound into a viable therapeutic agent.

Applications

Scientific Uses

Ptpn22-IN-1 has significant potential applications in scientific research and clinical settings:

  • Autoimmune Disease Research: Its ability to enhance T-cell activation makes it a candidate for studying mechanisms underlying autoimmune diseases.
  • Therapeutic Development: As an inhibitor of PTPN22, it may lead to novel treatments aimed at restoring immune balance in patients with dysregulated immune responses.
  • Biomarker Studies: Research involving PTPN22 expression levels can aid in developing diagnostic tools for autoimmune conditions.
Introduction to PTPN22 as a Therapeutic Target in Immune Modulation

Role of Protein Tyrosine Phosphatase Non-Receptor Type 22 in Immune Homeostasis and Autoimmunity

Structural and Functional Insights into Protein Tyrosine Phosphatase Non-Receptor Type 22 Catalytic Activity

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a lymphoid-specific intracellular phosphatase belonging to the non-receptor class 4 subfamily of protein tyrosine phosphatases. Its structure comprises three principal domains: an N-terminal catalytic domain (residues 1–300), a central interdomain region (residues 301–600), and a C-terminal domain containing four poly-proline motifs (P1–P4) (residues 601–807) [1] [5]. The catalytic domain features a conserved phosphate-binding loop with the signature motif (Histidine 226-Cysteine 227-Serine 228-Alanine 229-Glycine 230-Cysteine 231-Glycine 232-Arginine 233), where Cysteine 227 acts as a nucleophile for substrate dephosphorylation [2] [5]. The catalytic mechanism involves formation of a transient phospho-cysteine intermediate, hydrolyzed by Glutamine 274 with general acid/base assistance from Aspartate 195 [2].

Table 1: Key Structural Domains of Protein Tyrosine Phosphatase Non-Receptor Type 22

DomainResiduesFunctionKey Structural Motifs
Catalytic Domain1–300Tyrosine dephosphorylationP-loop (H226-C227-S228-A229-G230-C231-G232-R233)
Interdomain Region301–600Intramolecular regulation of catalytic activityInhibitory motif (residues 300–320)
C-terminal Domain601–807Protein-protein interactions via poly-proline motifsP1 (residues 601–606), P2, P3, P4

Regulation of PTPN22 activity occurs through multiple mechanisms:

  • Oxidative regulation: Reactive oxygen species generated during T-cell receptor signaling can oxidize Cysteine 227, forming a disulfide bond with Cysteine 129 that inactivates the phosphatase. This oxidation is reversible via thioredoxin-mediated reduction [8].
  • Interdomain interactions: The interdomain region (residues 300–320) folds back to inhibit the catalytic domain, constraining basal phosphatase activity [1].
  • Phosphorylation: Protein kinase C-mediated phosphorylation of Serine 35 induces conformational changes that impair substrate access to the catalytic cleft [2].

Protein Tyrosine Phosphatase Non-Receptor Type 22 Arginine 620 Tryptophan Polymorphism and Dysregulated T-cell Receptor Signaling

The single nucleotide polymorphism rs2476601 (C1858T) results in an Arginine 620 to Tryptophan substitution (R620W) within the P1 poly-proline motif. This polymorphism ranks as the most important non-MHC genetic risk factor for rheumatoid arthritis and second for juvenile idiopathic arthritis [5] [9]. Its population frequency exhibits a northeast-to-southwest gradient in Europe (10% in Northern Europe vs. 2–3% in Southern Europe) and is rare in Asian and African populations (<1%) [5].

The functional consequences of R620W remain contested:

  • Gain-of-function hypothesis: The R620W variant displays enhanced phosphatase activity toward T-cell receptor substrates due to:
  • Disrupted binding to C-terminal Src kinase, preventing C-terminal Src kinase-mediated sequestration from substrates [1] [9]
  • Increased localization to lipid rafts where T-cell receptor signaling occurs [3]
  • Reduced phosphorylation at inhibitory sites [9]
  • Loss-of-function hypothesis: The R619W knock-in mouse (murine homolog) exhibits reduced protein stability and impaired catalytic function [9].
  • Altered-function hypothesis: R620W may exhibit substrate-specific alterations rather than global gain or loss of function [3] [9].

Table 2: Immune Consequences of Protein Tyrosine Phosphatase Non-Receptor Type 22 R620W Polymorphism

Cell TypeFunctional AlterationsDisease Association
T-cellsAttenuated T-cell receptor signaling, impaired negative selection, increased effector/memory differentiationRheumatoid arthritis, Type 1 diabetes
B-cellsAltered B-cell receptor signaling, skewed B-cell repertoireSystemic lupus erythematosus
Myeloid cellsReduced TRAF3 interaction, impaired type I interferon productionIncreased bacterial infection susceptibility
Regulatory T-cellsIncreased frequency and enhanced suppressive functionParadoxical protection in Crohn’s disease

Despite mechanistic controversies, R620W consistently enhances phosphorylation of Lymphocyte-specific protein tyrosine kinase (Y394) and Zeta-chain-associated protein kinase 70 (Y493), attenuating T-cell receptor signal amplitude and duration [3] [9]. This hyporesponsiveness impairs central tolerance, allowing autoreactive T-cells to escape thymic deletion [1] [5].

Protein Tyrosine Phosphatase Non-Receptor Type 22-C-terminal Src Kinase Complex Dynamics in Immune Cell Regulation

The P1 poly-proline motif of Protein Tyrosine Phosphatase Non-Receptor Type 22 binds the Src homology 3 domain of C-terminal Src kinase, forming a high-stoichiometry complex critical for immune regulation [1] [5]. This complex exhibits dual regulatory functions:

  • Substrate targeting: C-terminal Src kinase recruits Protein Tyrosine Phosphatase Non-Receptor Type 22 to membrane microdomains containing Src family kinases, positioning it near substrates like Lymphocyte-specific protein tyrosine kinase [5].
  • Activity modulation: Phosphorylation of Tyrosine 536 in Protein Tyrosine Phosphatase Non-Receptor Type 22 by C-terminal Src kinase may enhance phosphatase activity [2]. Conversely, C-terminal Src kinase binding may sequester Protein Tyrosine Phosphatase Non-Receptor Type 22 from certain substrates [1].

The R620W polymorphism disrupts this interaction, contributing to its autoimmune-predisposing effects [1] [5]. In T-cells, loss of Protein Tyrosine Phosphatase Non-Receptor Type 22-C-terminal Src kinase binding permits unregulated access to T-cell receptor signaling components, exacerbating either suppression (gain-of-function) or hyperactivation (loss-of-function) depending on the experimental model [3] [9].

Rationale for Pharmacological Targeting of Protein Tyrosine Phosphatase Non-Receptor Type 22 in Immune-Oncology

Protein Tyrosine Phosphatase Non-Receptor Type 22 as a Negative Regulator of Antitumor Immunity

Protein Tyrosine Phosphatase Non-Receptor Type 22 functions as a checkpoint inhibitor of antitumor immunity through its actions in multiple immune cell compartments:

  • T-cell inhibition: By dephosphorylating Lymphocyte-specific protein tyrosine kinase (Y394) and Zeta-chain-associated protein kinase 70 (Y493), Protein Tyrosine Phosphatase Non-Receptor Type 22 attenuates T-cell receptor signaling, reducing T-cell proliferation, cytokine production (Interleukin-2, Interferon gamma), and cytolytic activity [1] [6].
  • Myeloid cell modulation: Protein Tyrosine Phosphatase Non-Receptor Type 22 promotes tumor necrosis factor receptor-associated factor 3 Lys63-linked autoubiquitination, enhancing type I interferon responses to toll-like receptor agonists. The R620W polymorphism impairs this function, reducing interferon production and potentially compromising antiviral immunity [3] [5].
  • Macrophage polarization: Protein Tyrosine Phosphatase Non-Receptor Type 22 deletion reprograms tumor-associated macrophages toward MHC-IIhi M1-like phenotypes, enhancing their antigen-presenting capacity and proinflammatory function [7].

Epidemiological evidence supports Protein Tyrosine Phosphatase Non-Receptor Type 22 as a cancer-immunity regulator: carriers of the R620W polymorphism exhibit reduced cancer incidence (odds ratios 0.6–0.8 for melanoma, gastrointestinal, and CNS cancers) [7]. Transcriptomic analysis across 11 cancer types reveals that Protein Tyrosine Phosphatase Non-Receptor Type 22 expression correlates positively with T-cell exhaustion markers (Programmed cell death protein 1, Cytotoxic T-lymphocyte-associated protein 4, Lymphocyte-activation gene 3) and M1 macrophage signatures [7].

Synergistic Potential with Checkpoint Inhibitors and Adoptive Cell Therapies

Protein Tyrosine Phosphatase Non-Receptor Type 22 inhibition exhibits mechanistic complementarity with existing immunotherapies:

  • Checkpoint inhibitor synergy: Genetic or pharmacological Protein Tyrosine Phosphatase Non-Receptor Type 22 inhibition increases intratumoral Programmed cell death protein 1 expression on T-cells and Programmed death-ligand 1 on tumor-associated macrophages. In murine models, combining the Protein Tyrosine Phosphatase Non-Receptor Type 22 inhibitor L-1 with anti-Programmed cell death protein 1 antibodies yields superior tumor control versus monotherapy (tumor volume reduction >70% vs. 40–50%) [7] [10]. Clinically, R620W carriers exhibit significantly improved progression-free survival following anti-Programmed cell death protein 1 therapy [10].
  • Adoptive cell therapy enhancement: Protein Tyrosine Phosphatase Non-Receptor Type 22-silenced chimeric antigen receptor T-cells demonstrate enhanced persistence and cytotoxicity. Pharmacological inhibition may similarly potentiate endogenous or engineered T-cell responses by augmenting T-cell receptor signal strength [6] [10].
  • Myeloid-lympoid crosstalk: Protein Tyrosine Phosphatase Non-Receptor Type 22 inhibition induces CD8+ T-cell-dependent repolarization of tumor-associated macrophages toward M1-like phenotypes. These reprogrammed macrophages enhance T-cell function via Interleukin-12 secretion and reduced immunosuppressive molecule expression, creating a feed-forward loop of immune activation [7].

The development of L-1, a competitive Protein Tyrosine Phosphatase Non-Receptor Type 22 inhibitor (Ki = 0.50 ± 0.03 μM) with >7-fold selectivity over other protein tyrosine phosphatases, provides proof-of-concept for pharmacological targeting [7]. In syngeneic tumor models, L-1 treatment phenocopies genetic Protein Tyrosine Phosphatase Non-Receptor Type 22 deletion, increasing tumor infiltration of Granzyme B+ CD8+ T-cells and Interferon gamma+ natural killer cells while reprogramming tumor-associated macrophages [7] [10]. These findings position Protein Tyrosine Phosphatase Non-Receptor Type 22 as a systemically druggable target to overcome resistance to current immunotherapies.

Properties

Product Name

Ptpn22-IN-1

IUPAC Name

4-oxo-6-[[(2S)-2-[(4-phenylbenzoyl)amino]propanoyl]amino]-1H-quinoline-3-carboxylic acid

Molecular Formula

C26H21N3O5

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C26H21N3O5/c1-15(28-25(32)18-9-7-17(8-10-18)16-5-3-2-4-6-16)24(31)29-19-11-12-22-20(13-19)23(30)21(14-27-22)26(33)34/h2-15H,1H3,(H,27,30)(H,28,32)(H,29,31)(H,33,34)/t15-/m0/s1

InChI Key

PBKUVBJIDJIKJJ-HNNXBMFYSA-N

SMILES

CC(C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.